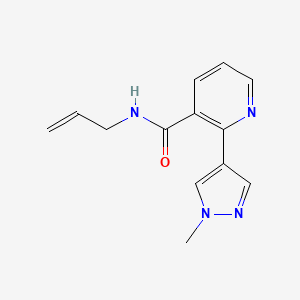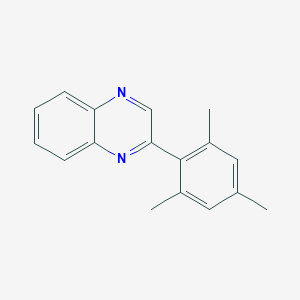
N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide
描述
N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide, also known as AMPA, is a chemical compound that belongs to the family of pyrazole derivatives. It is a potent and selective agonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of glutamate receptor. AMPA receptor activation is known to play a crucial role in various physiological and pathological processes, such as synaptic plasticity, learning, memory, and neurodegeneration.
作用机制
N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide acts as a selective agonist of the N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptor, which is a ligand-gated ion channel that mediates fast excitatory synaptic transmission in the central nervous system (CNS). Upon binding of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide to the receptor, the channel opens, allowing the influx of cations such as sodium and calcium into the postsynaptic neuron. This results in depolarization of the neuron and the generation of an action potential, which propagates the signal to downstream neurons.
Biochemical and Physiological Effects
The activation of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptors by N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been shown to have various biochemical and physiological effects. It enhances synaptic transmission, which is critical for learning and memory. It also induces LTP, which is a cellular mechanism underlying memory formation. Moreover, N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been shown to promote neurogenesis, which is the formation of new neurons in the brain. This is important for the repair and regeneration of damaged neurons in neurodegenerative diseases.
实验室实验的优点和局限性
N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has several advantages as a research tool. It is a potent and selective agonist of the N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptor, which allows for precise manipulation of receptor activity. It is also easy to synthesize and purify, which makes it readily available for research. However, there are some limitations to the use of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide in lab experiments. It is a highly reactive compound and can degrade quickly, which requires careful handling and storage. Moreover, its effects can be short-lived, which requires repeated administration to maintain its activity.
未来方向
For N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide research include the development of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptor modulators as potential therapeutic agents for neurodegenerative diseases and the investigation of the role of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptors in synaptic plasticity and learning and memory.
科学研究应用
N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been extensively used as a research tool to investigate the physiological and pathological functions of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptors. It has been shown to enhance synaptic transmission, induce long-term potentiation (LTP), and facilitate learning and memory in various animal models. Moreover, N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been used to study the role of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptors in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been used to investigate the potential therapeutic effects of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptor modulators in these diseases.
属性
IUPAC Name |
2-(1-methylpyrazol-4-yl)-N-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-3-6-15-13(18)11-5-4-7-14-12(11)10-8-16-17(2)9-10/h3-5,7-9H,1,6H2,2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYFBLZTDDITSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropyl-2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4259564.png)
![3-{1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4259571.png)
![methyl {1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B4259581.png)
![2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]-1,3-benzothiazole bis(trifluoroacetate)](/img/structure/B4259592.png)
![3-{[(2E)-3-(2-furyl)prop-2-en-1-yl][(5-methyl-2-thienyl)methyl]amino}propan-1-ol](/img/structure/B4259595.png)
![2-(4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)pyrazine trifluoroacetate](/img/structure/B4259601.png)
![1-(cyclopropylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4259617.png)
![3-(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate trifluoroacetate](/img/structure/B4259631.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B4259638.png)
![2-[3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B4259653.png)

![N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4259663.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)propanamide](/img/structure/B4259668.png)
![3-(2-furyl)-5-{4-[2-(2-methylphenyl)pyrrolidin-1-yl]-4-oxobutyl}-1,2,4-oxadiazole](/img/structure/B4259677.png)